4-Chloro-1,6-dimethyl-1H-indole-2-carboxylic Acid
Description
4-Chloro-1,6-dimethyl-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a chloro group at the 4-position and methyl groups at the 1- and 6-positions of the indole ring.
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
4-chloro-1,6-dimethylindole-2-carboxylic acid |
InChI |
InChI=1S/C11H10ClNO2/c1-6-3-8(12)7-5-10(11(14)15)13(2)9(7)4-6/h3-5H,1-2H3,(H,14,15) |
InChI Key |
IYHBQLCGELRSJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N2C)C(=O)O)C(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 1,6-dimethylindole, followed by carboxylation. The process can be summarized as follows:
Chlorination: 1,6-Dimethylindole is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 4th position.
Carboxylation: The chlorinated intermediate is then subjected to carboxylation using carbon dioxide (CO₂) under high pressure and temperature, often in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,6-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in ether solvents.
Major Products
Substitution: Formation of 4-amino-1,6-dimethyl-1H-indole-2-carboxylic acid.
Oxidation: Formation of 4-chloro-1,6-dimethyl-1H-indole-2-carboxaldehyde.
Reduction: Formation of 4-chloro-1,6-dimethyl
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
Key Differences :
- Substituent Positions : The chloro group in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid is at the 7-position, whereas the target compound has a chloro group at the 4-position. Methyl groups are located at the 3-position in the analog versus the 1- and 6-positions in the target compound .
- Steric Hindrance : The dual methyl groups at the 1- and 6-positions in the target compound likely increase steric hindrance, which could reduce solubility compared to the single methyl group in the analog.
Table 1: Structural and Functional Comparison
Research and Development Implications
- Drug Discovery : The indole scaffold’s versatility is well-documented, but substituent positions critically influence bioactivity. For example, chloro groups at the 4-position (as in the target compound) may optimize interactions with hydrophobic enzyme pockets compared to 7-position analogs.
- Synthetic Challenges : The 1,6-dimethyl substitution pattern in the target compound could complicate synthetic routes due to regioselectivity challenges, whereas the analog’s simpler substitution (3-methyl) may facilitate synthesis.
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylic Acid in laboratory settings?
While direct synthesis data for this compound is limited, analogous indole-2-carboxylic acid derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) are synthesized via condensation reactions. A plausible route involves refluxing a substituted indole precursor (e.g., 1,6-dimethylindole) with chloroacetic acid or chlorinating agents in the presence of catalysts like sodium acetate and acetic acid. Reflux conditions (3–5 h, AcOH) and purification via recrystallization from DMF/acetic acid mixtures are recommended based on similar protocols .
Q. How can researchers purify and characterize this compound effectively?
Purification typically involves recrystallization using polar aprotic solvents (e.g., DMF) mixed with acetic acid to enhance solubility. Characterization should include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and chlorine integration.
- HPLC (>95% purity threshold) for quantitative analysis, as demonstrated for indole-2-carboxylic acid derivatives .
- Mass spectrometry (HRMS or LC-MS) to verify molecular weight and fragmentation patterns.
Q. What analytical techniques are suitable for confirming structural stability under varying conditions?
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.
- UV-Vis spectroscopy to monitor degradation in solution (e.g., pH-dependent studies).
- HPLC monitoring under accelerated storage conditions (e.g., 40°C/75% RH) to evaluate hydrolytic stability. Note: Existing data gaps for this compound necessitate experimental validation .
Advanced Research Questions
Q. How can conflicting data regarding the stability of indole-2-carboxylic acid derivatives be resolved?
Contradictions in stability data (e.g., decomposition products or pH sensitivity) require systematic studies:
- Forced degradation studies : Expose the compound to heat, light, and oxidative/reductive environments, followed by LC-MS to identify degradation pathways.
- Computational modeling : Use DFT calculations to predict reactive sites and stability under varying conditions.
- Cross-validate findings with peer-reviewed protocols for structurally similar indoles, such as 3-formyl-1H-indole-2-carboxylic acid .
Q. What strategies optimize the yield of this compound under reflux conditions?
- Catalyst screening : Test Brønsted/Lewis acids (e.g., ZnCl₂, p-TsOH) to enhance chlorination efficiency.
- Solvent optimization : Compare acetic acid with alternatives like DMF or THF for improved solubility.
- Reaction time/temperature gradients : Use design-of-experiments (DoE) to identify ideal parameters. Reference similar optimizations for indole-2-carboxylate esters .
Q. How can researchers assess the biological activity of this compound against enzyme targets?
- Molecular docking : Screen against indole-binding enzymes (e.g., tryptophan hydroxylase) using software like AutoDock Vina.
- In vitro assays : Test inhibitory activity in enzyme-linked assays (e.g., fluorescence-based) with positive controls (e.g., indole-3-carboxylic acid derivatives) .
Safety and Handling
Q. What safety protocols are essential when handling chlorinated indole derivatives?
- Use P95 respirators and chemical-resistant gloves (nitrile or neoprene) to avoid inhalation/skin contact.
- Ensure local exhaust ventilation to maintain airborne concentrations below OSHA limits.
- Dispose of waste via approved hazardous waste channels, avoiding drainage systems .
Data Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
